3-Methylpseudouridine

Vue d'ensemble

Description

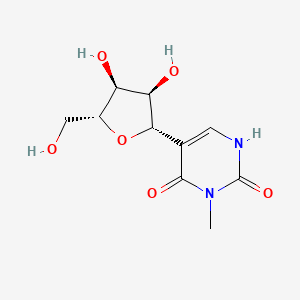

3-Methylpseudouridine is a modified nucleoside derived from pseudouridine, which is a naturally occurring isomer of uridine. This compound is characterized by the presence of a methyl group at the third position of the pseudouridine molecule. Modified nucleosides like this compound play a crucial role in enhancing the stability and functionality of RNA molecules, making them valuable in various scientific and medical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpseudouridine typically involves the methylation of pseudouridine. One common method is the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as pseudouridine synthase can be used to catalyze the conversion of uridine to pseudouridine, followed by methylation using methyltransferases. This biotechnological approach is preferred for large-scale production due to its efficiency and eco-friendliness.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methylpseudouridine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methyl group, where nucleophiles like hydroxide ions can replace the methyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Hydroxide ions in an aqueous solution at elevated temperatures.

Major Products:

Oxidation: Formation of oxidized derivatives of this compound.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of hydroxylated derivatives.

Applications De Recherche Scientifique

RNA Modification and Stability

3-Methylpseudouridine is incorporated into RNA molecules to enhance their stability and functionality. Studies have shown that the presence of m³Ψ in mRNA can significantly influence translation efficiency and accuracy.

- Mechanism of Action : The methylation at the N3 position of pseudouridine alters the hydrogen bonding capabilities of the nucleoside, which can affect tRNA binding during translation. This modification has been computationally modeled to demonstrate how it impacts codon-anticodon interactions, potentially leading to enhanced translational fidelity under certain conditions .

- Experimental Evidence : In a study examining the interactions between modified mRNA codons and tRNA, it was found that m³Ψ modifications could severely perturb mRNA:tRNA interactions, indicating a complex role in translation regulation .

Inhibition of Protein Synthesis

This compound has been identified as an inhibitor of RNA polymerase, which plays a crucial role in protein synthesis.

- Mechanism : As a uridine analog, m³Ψ competes with natural uridine during RNA synthesis, thereby inhibiting the transcription process. This property has been exploited in various experimental setups to study the dynamics of protein synthesis and ribosomal function .

- Applications in Research : The ability to inhibit protein synthesis makes m³Ψ a valuable tool for researchers investigating ribosomal activity and the effects of specific nucleoside modifications on translation dynamics .

Therapeutic Applications

The unique properties of this compound make it a candidate for therapeutic applications, particularly in the development of mRNA vaccines and therapeutics.

- mRNA Vaccines : The incorporation of m³Ψ into mRNA vaccines has been shown to enhance immunogenicity and stability. For instance, modifications such as m³Ψ can increase the half-life of mRNA in vivo, leading to more robust immune responses .

- Case Studies : Recent studies have demonstrated that m³Ψ-modified mRNA can elicit stronger immune responses compared to unmodified counterparts. This has implications for vaccine design against various pathogens, including viruses .

Structural Studies and Characterization

The structural implications of this compound have been explored using advanced techniques such as mass spectrometry.

- Identification in rRNA : Research has successfully identified m³Ψ in bacterial rRNA (e.g., Escherichia coli), where it plays a role in ribosome function. The characterization involved methods like liquid chromatography-mass spectrometry (LC-MS), confirming its presence at specific positions within rRNA sequences .

- Impact on RNA Structure : The introduction of m³Ψ is known to stabilize RNA structures by reducing flexibility and enhancing stacking interactions among nucleotides. This structural stability is crucial for maintaining proper ribosomal function during protein synthesis .

Mécanisme D'action

The mechanism of action of 3-Methylpseudouridine involves its incorporation into RNA molecules, where it enhances the stability and functionality of the RNA. The methyl group at the third position increases the resistance of the RNA to enzymatic degradation, thereby prolonging its lifespan within the cell. Additionally, this compound can modulate the hydrogen bonding patterns within the RNA, affecting its secondary and tertiary structures and influencing its interactions with proteins and other molecules.

Comparaison Avec Des Composés Similaires

Pseudouridine: The parent compound of 3-Methylpseudouridine, known for its role in stabilizing RNA structures.

N1-Methylpseudouridine: Another methylated derivative of pseudouridine, commonly used in mRNA vaccines.

2’-O-Methylpseudouridine: A derivative with a methyl group at the 2’ position, enhancing RNA stability and reducing immunogenicity.

Uniqueness of this compound: this compound is unique due to its specific methylation at the third position, which provides distinct structural and functional advantages. This modification enhances the stability of RNA molecules more effectively than some other modifications, making it particularly valuable in applications requiring long-lasting RNA stability and reduced immunogenicity.

Activité Biologique

3-Methylpseudouridine (m³Ψ) is a modified nucleoside that has garnered attention due to its potential applications in mRNA therapeutics and its role in enhancing the stability and translation efficiency of mRNA. This article explores the biological activity of m³Ψ, focusing on its structural characteristics, mechanisms of action, and implications in various biological contexts.

Structural Characteristics

This compound is a derivative of pseudouridine, where a methyl group is added at the N3 position. The structural modification alters the hydrogen bonding capabilities of the nucleoside, which can influence its interactions with tRNAs and ribosomes during protein synthesis.

Table 1: Comparison of Pseudouridine Derivatives

| Nucleoside | Structure Description | Biological Role |

|---|---|---|

| Pseudouridine (Ψ) | Uridine with a C5-glycosidic bond | Enhances stability and translation efficiency |

| This compound (m³Ψ) | Methyl group at N3 position | Modulates tRNA binding and affects translation dynamics |

| N1-Methylpseudouridine (m¹Ψ) | Methyl group at N1 position | Reduces immunogenicity in mRNA vaccines |

The incorporation of m³Ψ into mRNA has been shown to influence several key biological processes:

- Translation Efficiency : Studies indicate that m³Ψ can enhance the translation efficiency of mRNA by improving codon-anticodon interactions. This modification may stabilize the binding between tRNA and mRNA, thereby facilitating more effective protein synthesis .

- Immunogenicity Reduction : Similar to N1-methylpseudouridine, m³Ψ has been associated with reduced recognition by innate immune sensors. This characteristic is particularly valuable in the context of mRNA vaccines, where minimizing immune activation can lead to improved therapeutic outcomes .

- Stability Enhancement : The structural modification provided by m³Ψ contributes to the overall stability of RNA molecules, making them less susceptible to degradation by nucleases. This stability is crucial for maintaining the integrity of therapeutic mRNAs during storage and delivery .

Research Findings

Recent studies have delved into the specific effects of m³Ψ on translation dynamics:

- Kinetic Studies : Research has shown that codons containing m³Ψ exhibit altered kinetics in peptide bond formation compared to unmodified codons. For instance, while some amino acids are incorporated more efficiently, others may experience reduced incorporation rates due to changes in tRNA affinity .

- Case Study on COVID-19 Vaccines : The presence of modified nucleosides, including m³Ψ, in mRNA vaccines has been linked to enhanced protein expression levels. In laboratory settings, modified mRNAs demonstrated a 10- to 100-fold increase in protein production compared to their unmodified counterparts .

Case Study 1: Efficacy in Vaccine Development

A pivotal study highlighted the role of m³Ψ in the Pfizer-BioNTech COVID-19 vaccine formulation. The vaccine's efficacy was attributed not only to the antigen itself but also to the modifications like m³Ψ that enhanced translation and reduced immune system activation .

Case Study 2: Protein Synthesis in Eukaryotic Systems

In eukaryotic cell lines, researchers observed that the incorporation of m³Ψ into synthetic mRNAs led to increased ribosomal pausing, allowing for more accurate protein synthesis and folding. This finding underscores the importance of structural modifications in optimizing therapeutic RNA .

Propriétés

IUPAC Name |

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEJZRDJXRVUPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002125 | |

| Record name | 1,4-Anhydro-1-(2-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81691-06-7 | |

| Record name | NSC363818 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Anhydro-1-(2-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.